molecular formula C20H19ClFN3O2 B5104367 1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B5104367
M. Wt: 387.8 g/mol
InChI Key: KYDCIKXOWRYGMX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-chlorophenyl group at position 1 and a 4-(2-fluorophenyl)piperazinyl substituent at position 2. The pyrrolidine-2,5-dione core is a common pharmacophore in anticonvulsant agents, while the piperazine moiety enhances receptor-binding affinity, particularly toward serotonin (5-HT) and dopamine receptors .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c21-14-5-7-15(8-6-14)25-19(26)13-18(20(25)27)24-11-9-23(10-12-24)17-4-2-1-3-16(17)22/h1-8,18H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDCIKXOWRYGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with 2-fluorophenylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then cyclized with maleic anhydride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are meticulously controlled to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives .

Scientific Research Applications

1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Modifications

Compound Name Substituents at Position 1 Substituents at Position 3 Biological Activity (Key Findings) Reference
Target Compound 4-Chlorophenyl 4-(2-Fluorophenyl)piperazin-1-yl Anticonvulsant (hypothesized)
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione 2-Chlorophenyl 4-(3-Chlorophenyl)piperazin-1-yl-methyl ED₅₀ = 14.18 mg/kg (MES test)
1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione 4-Bromophenyl 4-(2-Chlorophenyl)piperazin-1-yl Not reported (structural analogue)
1-(4-Chlorobenzyl)-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione 4-Chlorobenzyl 4-[2-(4-Methoxyphenyl)ethyl]piperidin-1-yl Not reported (structural diversity)
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione 4-Acetylphenyl 4-Bromophenyloxy GABA-T inhibition (IC₅₀ = 100.5 μM)

Key Observations :

  • Piperazine vs. Piperidine : The target compound’s 4-(2-fluorophenyl)piperazine group enhances selectivity for serotonin receptors compared to piperidine-based analogues (e.g., ), which lack the aromatic substitution on the nitrogen heterocycle .
  • Halogen Substitutions : The 4-chlorophenyl and 2-fluorophenyl groups optimize lipophilicity and blood-brain barrier penetration, contrasting with brominated analogues (e.g., ), which may exhibit altered pharmacokinetics .

Pharmacological Activity Comparison

Table 2: Anticonvulsant and Receptor-Binding Profiles

Compound Test Model Activity (ED₅₀/IC₅₀) Mechanism/Receptor Target Reference
Target Compound Hypothesized MES/scPTZ Pending validation Dual 5-HT1A/SERT modulation (predicted)
N-[{4-(3-Chlorophenyl)-piperazin-1-yl}-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione MES test ED₅₀ = 14.18 mg/kg Serotonin/dopamine receptor interaction
1-(4-Acetylphenyl)-3-(salicyldehyde)-pyrrolidine-2,5-dione GABA-transaminase inhibition IC₅₀ = 160.4 μM GABAergic pathway modulation
3-(Methylamino)-1-(2-oxo-1-phenyl-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)pyrrolidine-2,5-dione Antinociceptive models Not quantified Opioid receptor affinity (speculated)

Key Findings :

  • Unlike GABA-targeted analogues (e.g., ), the target compound’s piperazine moiety may favor serotonin/dopamine receptor interactions over direct GABA modulation .

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